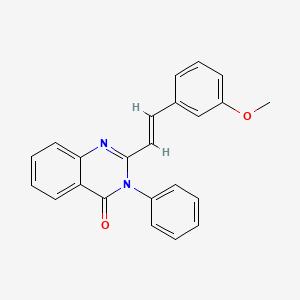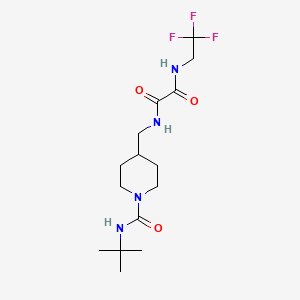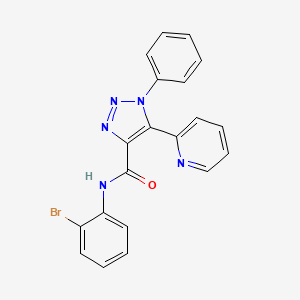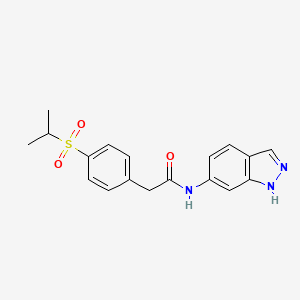
N-(1H-indazol-6-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also important.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, reactivity with other substances, and flammability.Wissenschaftliche Forschungsanwendungen
-
N-(1H-INDAZOL-6-YL)-3,4,5,6-TETRACHLOROPHTHALAMIC ACID
- Scientific Field : Chemical Research
- Application Summary : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various research applications, but specific details are not provided .
- Methods of Application : Not specified .
- Results or Outcomes : Not specified .
-
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
-
(E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivatives
- Scientific Field : Cancer Research
- Application Summary : These derivatives have been discovered as potent PLK4 inhibitors . Dysregulation of PLK4 has been found in several human cancers and is associated with a predisposition to tumorigenesis .
- Methods of Application : These compounds were discovered using a scaffold hopping strategy .
- Results or Outcomes : The compounds have shown potential as potent PLK4 inhibitors, which could have implications in cancer treatment .
-
N-(1H-INDAZOL-6-YL)-3,4,5,6-TETRACHLOROPHTHALAMIC ACID
- Scientific Field : Chemical Research
- Application Summary : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various research applications, but specific details are not provided .
- Methods of Application : Not specified .
- Results or Outcomes : Not specified .
-
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
-
(E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivatives
- Scientific Field : Cancer Research
- Application Summary : These derivatives have been discovered as potent PLK4 inhibitors . Dysregulation of PLK4 has been found in several human cancers and is associated with a predisposition to tumorigenesis .
- Methods of Application : These compounds were discovered using a scaffold hopping strategy .
- Results or Outcomes : The compounds have shown potential as potent PLK4 inhibitors, which could have implications in cancer treatment .
-
N-(1H-INDAZOL-6-YL)-3,4,5,6-TETRACHLOROPHTHALAMIC ACID
- Scientific Field : Chemical Research
- Application Summary : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various research applications, but specific details are not provided .
- Methods of Application : Not specified .
- Results or Outcomes : Not specified .
-
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
-
(E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivatives
- Scientific Field : Cancer Research
- Application Summary : These derivatives have been discovered as potent PLK4 inhibitors . Dysregulation of PLK4 has been found in several human cancers and is associated with a predisposition to tumorigenesis .
- Methods of Application : These compounds were discovered using a scaffold hopping strategy .
- Results or Outcomes : The compounds have shown potential as potent PLK4 inhibitors, which could have implications in cancer treatment .
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Eigenschaften
IUPAC Name |
N-(1H-indazol-6-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12(2)25(23,24)16-7-3-13(4-8-16)9-18(22)20-15-6-5-14-11-19-21-17(14)10-15/h3-8,10-12H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYJMMFFOWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

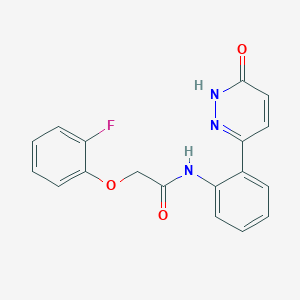
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)
![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)
![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)
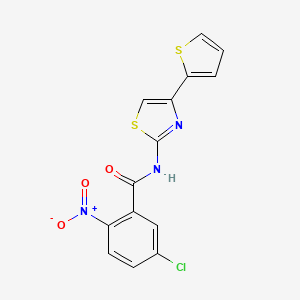
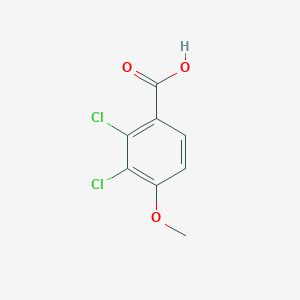
![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)
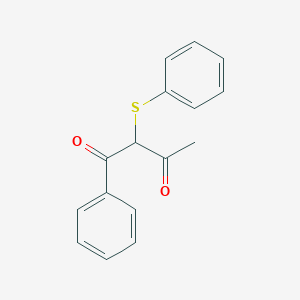
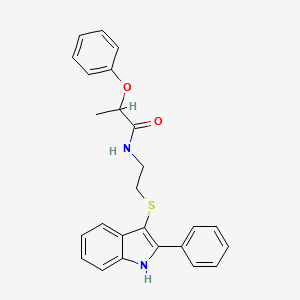
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)
![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)
